molecular formula C18H21ClN2O3S B5220810 N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Numéro de catalogue B5220810
Poids moléculaire: 380.9 g/mol
Clé InChI: NFMPSHXFGHPDKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as CGP 49823, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

CGP 49823 acts as a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CGP 49823 inhibits the activity of excitatory neurotransmitters, leading to a decrease in neuronal excitability and a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, inhibit the activation of microglia, and decrease the production of reactive oxygen species. It has also been shown to improve cognitive function and reduce seizure activity in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CGP 49823 is its selectivity for the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in various diseases. However, its limited solubility in aqueous solutions and low bioavailability can make it challenging to use in certain experiments.

Orientations Futures

There are several future directions for the study of CGP 49823. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for chronic pain and inflammation. Additionally, further research is needed to optimize the synthesis and formulation of CGP 49823 to improve its bioavailability and solubility.
In conclusion, CGP 49823 is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of the glycine receptor makes it a valuable tool for studying the role of glycine receptors in disease pathogenesis. While there are limitations to its use in certain experiments, further research is needed to optimize its formulation and explore its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of CGP 49823 involves the reaction of 2-chlorobenzylamine with ethyl glycinate and 4-methylbenzenesulfonyl chloride. The resulting compound is purified using chromatography techniques to obtain the final product.

Applications De Recherche Scientifique

CGP 49823 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

Propriétés

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-21(25(23,24)16-10-8-14(2)9-11-16)13-18(22)20-12-15-6-4-5-7-17(15)19/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPSHXFGHPDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-2-(N-ethyl-4-methylphenylsulfonamido)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.